molecular formula C19H23ClN4O2 B11051219 5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11051219
M. Wt: 374.9 g/mol
InChI Key: NORQBSIYIIEAEW-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, dimethylamine, and other reagents that facilitate the formation of the pyrrolo[3,4-d]pyrimidine core. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione provides it with distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23ClN4O2/c1-21(2)10-7-11-24-12-15-16(18(25)23(4)19(26)22(15)3)17(24)13-8-5-6-9-14(13)20/h5-6,8-9,12H,7,10-11H2,1-4H3

InChI Key

NORQBSIYIIEAEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Cl)CCCN(C)C

Origin of Product

United States

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